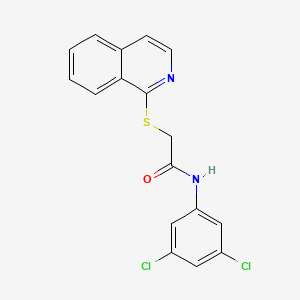

N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide

Description

N-(3,5-Dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the acetamide nitrogen and an isoquinolin-1-ylsulfanyl moiety at the α-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of acetamide derivatives, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-isoquinolin-1-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)21-16(22)10-23-17-15-4-2-1-3-11(15)5-6-20-17/h1-9H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVHTDFLTCLZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide” typically involves the following steps:

Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on a phenyl ring with chlorine atoms, often using chlorinating agents like thionyl chloride.

Attachment of the Isoquinolinylsulfanyl Moiety: This can be done through nucleophilic substitution reactions where the isoquinoline derivative reacts with a suitable sulfur-containing reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide as an anticancer agent. For instance, a study conducted on multicellular spheroids demonstrated the compound's effectiveness in inhibiting cancer cell proliferation. The compound was screened against various cancer cell lines, revealing significant cytotoxic effects, particularly in colon cancer models .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific molecular targets related to cancer cell survival and proliferation. The isoquinoline moiety is believed to interact with cellular pathways that regulate apoptosis and cell cycle progression .

Biological Applications

Enzyme Inhibition

The compound has shown promise as an inhibitor of methionyl-tRNA synthetase, an enzyme critical for protein synthesis. Inhibition of this enzyme can lead to reduced proliferation of certain pathogenic organisms, making it a potential candidate for developing antimicrobial agents .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary results indicate that it may possess significant antibacterial properties, warranting further investigation into its potential as a therapeutic agent against bacterial infections .

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its unique structure allows for the modification and synthesis of more complex molecules that may exhibit enhanced biological activity or novel properties. For example, it can be utilized in the development of new isoquinoline derivatives that may have improved pharmacological profiles .

Industrial Applications

Material Science

In industrial applications, this compound can be employed in the formulation of advanced materials and coatings. Its chemical properties make it suitable for use in creating durable and functional materials that require specific chemical resistance or stability under various conditions .

Data Table: Summary of Applications

Case Studies

- Anticancer Screening : A comprehensive study evaluated the efficacy of this compound against various cancer cell lines using multicellular spheroid models. Results indicated a dose-dependent reduction in viability across multiple types of cancer cells, suggesting its potential as a therapeutic agent.

- Enzyme Inhibition Study : Research focused on the inhibition of methionyl-tRNA synthetase revealed that modifications to the compound's structure could enhance its inhibitory capacity. This opens avenues for designing more potent inhibitors targeting similar enzymes involved in pathogen survival.

- Material Development : Investigations into the industrial applications of this compound showed promising results in formulating coatings that exhibit both chemical stability and protective properties against environmental degradation.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Receptor Interaction: Modulating receptor activity by binding to receptor sites.

Pathway Modulation: Influencing biochemical pathways through various molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

- Electron-withdrawing vs. donating groups : The 3,5-dichlorophenyl group in the target compound increases electrophilicity and may improve binding to electron-rich biological targets compared to dimethylphenyl analogs (e.g., compound 9b) .

- Heterocyclic side chains: Replacing isoquinoline with imidazole (as in ) or naphthyl (as in ) alters electronic properties and solubility.

Pharmacological Activity Comparisons

Acetamide derivatives exhibit diverse biological activities depending on substituents:

- Antimicrobial activity : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) show gram-positive antibacterial activity, while dichlorophenyl analogs may exhibit broader-spectrum efficacy due to enhanced membrane penetration .

- Antifungal activity : Thiazolyl and chloropyridinyl acetamides (e.g., compounds 49 and 50) demonstrate antifungal properties, suggesting that the dichlorophenyl group in the target compound could similarly enhance activity against fungal targets .

Crystallographic and Solid-State Properties

- Crystal packing: N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide (from ) crystallizes in a monoclinic system (space group P2₁/c) with one molecule per asymmetric unit. The dichloro substitution reduces symmetry compared to dimethyl analogs, which exhibit two molecules per unit cell due to steric effects .

- Impact of substituents : Strong electron-withdrawing groups (e.g., Cl) increase molecular dipole moments, influencing lattice constants and melting points .

Biological Activity

N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group, an isoquinolinylsulfanyl moiety, and an acetamide backbone. Its molecular formula is , with a molecular weight of approximately 346.27 g/mol. The presence of the isoquinoline moiety may confer unique biological properties compared to similar compounds.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₃Cl₂N₃OS |

| Molecular Weight | 346.27 g/mol |

| CAS Number | 923226-35-1 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of dichlorophenyl acetamides have shown effectiveness against various bacterial strains. A study focusing on related compounds revealed that certain derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Anticancer Potential

The anticancer properties of isoquinoline derivatives have been well-documented. A study demonstrated that isoquinoline-based compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation given the promising results seen with similar compounds.

Mechanistic Insights

The mechanism of action for compounds like this compound often involves interaction with specific biological targets such as enzymes or receptors. For example, some studies have explored the inhibition of methionyl-tRNA synthetase (MetRS), which is crucial for protein synthesis in bacteria . Such inhibition can lead to reduced bacterial growth and viability.

Case Studies

- Inhibition of Methionyl-tRNA Synthetase : A patent describes the use of similar acetamides as specific inhibitors of MetRS, showcasing their potential in treating bacterial infections .

- Anticancer Studies : Research on isoquinoline derivatives has shown that they can effectively induce apoptosis in various cancer cell lines, suggesting that this compound might exhibit similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.